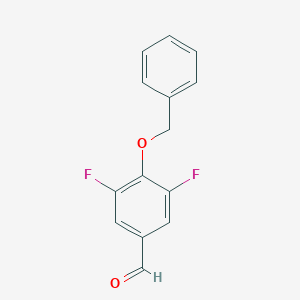

4-(Benzyloxy)-3,5-difluorobenzaldehyde

Description

Propriétés

IUPAC Name |

3,5-difluoro-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKRBYGWUSGMSLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577259 | |

| Record name | 4-(Benzyloxy)-3,5-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125036-88-6 | |

| Record name | 4-(Benzyloxy)-3,5-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Benzylation of 4-Hydroxy-3,5-difluorobenzaldehyde

The most direct method involves substituting the hydroxyl group of 4-hydroxy-3,5-difluorobenzaldehyde with a benzyl ether group. This Williamson ether synthesis typically employs benzyl bromide or chloride in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or acetone.

Procedure :

-

Reaction Setup : 4-Hydroxy-3,5-difluorobenzaldehyde (10 mmol) is dissolved in anhydrous DMF (50 mL) under nitrogen.

-

Base Addition : K₂CO₃ (15 mmol) is added, followed by benzyl bromide (12 mmol).

-

Reaction Conditions : The mixture is stirred at 80°C for 12–24 hours.

-

Workup : The reaction is quenched with ice water, extracted with ethyl acetate, and purified via column chromatography (hexane/ethyl acetate, 9:1).

Key Considerations :

Hydroxylation Followed by Benzylation

4-Hydroxy-3,5-difluorobenzaldehyde can be synthesized from 3,5-difluorobenzaldehyde via directed ortho-metalation (DoM) or electrophilic hydroxylation.

Hydroxylation via Electrophilic Substitution :

-

Nitration : 3,5-Difluorobenzaldehyde is nitrated at the para position using nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C.

-

Reduction : The nitro group is reduced to an amine using hydrogen gas (H₂) and palladium on carbon (Pd/C).

-

Diazotization and Hydrolysis : The amine is diazotized with nitrous acid (HNO₂) and hydrolyzed to introduce the hydroxyl group.

Direct Functionalization via Cross-Coupling

Transition-metal-catalyzed cross-coupling reactions enable direct introduction of the benzyloxy group. For example, a Ullmann coupling between 3,5-difluoro-4-iodobenzaldehyde and benzyl alcohol using copper(I) iodide (CuI) and a diamine ligand in dimethyl sulfoxide (DMSO) at 120°C achieves moderate yields.

Mechanistic Insights and Reaction Optimization

Williamson Ether Synthesis: Kinetics and Selectivity

The benzylation proceeds via an SN2 mechanism, where the base deprotonates the hydroxyl group to generate a phenoxide ion, which attacks the benzylating agent. Steric hindrance from the 3,5-difluoro substituents slightly reduces reaction rates compared to non-fluorinated analogs.

Optimization Strategies :

Byproduct Formation and Mitigation

Common byproducts include:

-

Di-benzylated products : Minimized by using stoichiometric benzyl bromide.

-

Oxidation of Aldehyde : Prevented by inert atmosphere and avoidance of strong oxidizing agents.

Analytical Monitoring :

-

Thin-layer chromatography (TLC) with UV detection (Rf = 0.4 in hexane/ethyl acetate 9:1).

Spectral Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Data

High-Resolution Mass Spectrometry (HRMS)

Industrial-Scale Production and Challenges

Analyse Des Réactions Chimiques

Types of Reactions

4-(Benzyloxy)-3,5-difluorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 4-(Benzyloxy)-3,5-difluorobenzoic acid.

Reduction: 4-(Benzyloxy)-3,5-difluorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

4-(Benzyloxy)-3,5-difluorobenzaldehyde has been identified as a significant compound in the development of pharmaceutical agents, particularly for metabolic diseases.

- GPR120 Agonists : This compound is utilized in the synthesis of GPR120 receptor agonists, which are being researched for their potential in treating Type II diabetes and obesity-related complications. The agonists derived from this compound have shown promise in lowering blood glucose levels and managing inflammation associated with metabolic disorders .

- Polo-like Kinase Inhibitors : Another area of interest is its role in enhancing the selectivity of polo-like kinase 1 (Plk1) inhibitors. Modifications to the phenyl group of related compounds have resulted in increased selectivity for Plk1 over other kinases, potentially leading to more effective cancer therapies .

Catalytic Applications

The compound has also been explored for its catalytic properties:

- Hydroboration Reactions : Research indicates that this compound can be effectively used in hydroboration reactions when combined with specific catalysts. These reactions have demonstrated high conversion rates and yields, particularly with electron-withdrawing aldehydes . The ability to facilitate these reactions efficiently suggests its utility in synthetic organic chemistry.

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block:

- Synthesis of N-benzylamines : The compound can be involved in the synthesis of various N-benzylamines through iminization processes followed by hydrogenation. This method allows for the generation of complex amine structures that are valuable in medicinal chemistry .

- Formation of Polysubstituted Pyrroles : It has been used as a reactant in multi-component reactions to produce polysubstituted pyrroles, showcasing its versatility as a synthetic intermediate .

Case Studies and Data Tables

Mécanisme D'action

The mechanism of action of 4-(Benzyloxy)-3,5-difluorobenzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group and fluorine atoms can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to desired effects in various applications.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations: Fluorine and Benzyloxy Positioning

4-(Benzyloxy)-3-fluorobenzaldehyde (CAS 175968-61-3)

- Molecular Formula : C₁₄H₁₁FO₂

- Molecular Weight : 230.23 g/mol

- Key Differences : Lacks a fluorine atom at the 5-position, reducing steric hindrance and electronic effects. This alters reactivity in electrophilic substitution reactions compared to the 3,5-difluoro analog .

4-Bromo-3,5-difluorobenzaldehyde (CAS 135564-22-6)

- Molecular Formula : C₇H₃BrF₂O

- Molecular Weight : 221.00 g/mol

- Key Differences : Replaces the benzyloxy group with bromine. Bromine’s electronegativity and leaving-group capability enhance reactivity in nucleophilic aromatic substitution (NAS) reactions, unlike the benzyloxy-protected compound .

3,5-Difluorobenzaldehyde (CAS 32085-88-4)

Functional Group Modifications

4-(Benzyloxy)-3,5-difluorobenzoic Acid (CAS 1408143-67-8)

- Molecular Formula : C₁₄H₁₀F₂O₃

- Molecular Weight : 264.22 g/mol

- Key Differences : The aldehyde (-CHO) is replaced with a carboxylic acid (-COOH), altering solubility (enhanced in polar solvents) and reactivity (e.g., participation in acid-catalyzed esterifications) .

4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS 151103-08-1)

Boron-Containing Analogs

4-Benzyloxy-2,6-difluorophenylboronic Acid

- Molecular Features : Boronic acid (-B(OH)₂) replaces the aldehyde group.

- Applications : Used in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, a reactivity absent in the aldehyde derivative .

4-Benzyloxy-3-fluorobenzeneboronic Acid (CAS 725256-57-5)

Physicochemical and Reactivity Comparison

Activité Biologique

4-(Benzyloxy)-3,5-difluorobenzaldehyde is an aromatic aldehyde characterized by the presence of a benzyloxy group and two fluorine atoms. The unique structural features of this compound suggest significant potential for biological activity, particularly in medicinal chemistry and enzyme interaction studies. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

- Molecular Formula : C₁₁H₈F₂O

- Molecular Weight : 248.22 g/mol

- CAS Number : 125036-88-6

The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances its lipophilicity and stability, which may influence its binding affinity to biological targets.

Enzyme Interaction

Research indicates that compounds with similar structures can act as inhibitors or modulators of enzyme activity. For example, modifications in the phenyl group can significantly enhance selectivity for specific polo-like kinase (Plk) domains, suggesting that this compound could similarly affect kinase activity by altering enzyme-substrate interactions .

Biological Activity Studies

Several studies have explored the biological implications of compounds related to this compound:

- Polo-like Kinase Inhibition :

- Anticancer Properties :

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity Potential |

|---|---|---|

| 4-(Benzyloxy)-2-hydroxybenzaldehyde | Hydroxyl group at the ortho position | Moderate enzyme inhibition |

| 4-(Benzyloxy)-3-chlorobenzaldehyde | Chlorine atom at the meta position | Variable kinase inhibition |

| 4-(Benzyloxy)-3,5-dimethylbenzaldehyde | Methyl groups at meta positions | Reduced selectivity |

The presence of fluorine in this compound enhances its reactivity and selectivity compared to other derivatives.

Case Studies

-

Inhibitory Effects on Enzymes :

- A study evaluated various benzaldehyde derivatives for their inhibitory effects on carbonic anhydrase IX (CA IX), a target in cancer therapy. The results indicated that fluorinated derivatives exhibited enhanced inhibitory activity compared to non-fluorinated counterparts . This suggests that this compound could similarly affect CA IX activity.

-

Fluoro-Group Influence :

- Research on fluoro-substituted benzaldehydes demonstrated that the introduction of electronegative fluorine atoms significantly alters the electronic properties and biological interactions of these compounds . This underscores the importance of the difluoro substitution in enhancing the biological profile of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.